Isooctyl methacrylate

Description

Properties

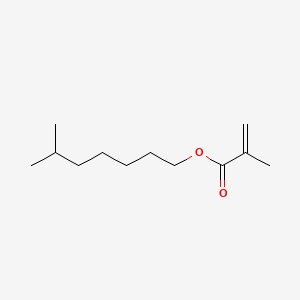

IUPAC Name |

6-methylheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)8-6-5-7-9-14-12(13)11(3)4/h10H,3,5-9H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLZEHVGKWKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067403 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28675-80-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028675801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview of Isooctyl Methacrylate Synthesis

This compound is typically synthesized by the esterification of methacrylic acid with isooctyl alcohol. The process involves catalyzed reaction conditions, temperature and pressure control, and purification steps to obtain high-purity product suitable for polymerization applications.

Esterification Reaction Process

The key preparation method for this compound is the acid-catalyzed esterification between methacrylic acid and isooctyl alcohol. This reaction can be represented as:

$$

\text{Methacrylic Acid} + \text{Isooctyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water}

$$

- Polymerization inhibitors such as hydroquinone or other radical scavengers are added to prevent premature polymerization during synthesis.

- Water-soluble acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are commonly used to accelerate the esterification.

Detailed Preparation Steps (Based on Patent CN111807960A)

A highly detailed preparation method is described in patent CN111807960A, which can be adapted for this compound synthesis with minor modifications from isooctyl acrylate processes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1.1 | Sequential addition of polymerization inhibitor, methacrylic acid, and isooctyl alcohol into an esterification kettle; add water-soluble catalyst | Stirring under controlled environment | Ensures homogeneous mixing |

| 1.2 | Vacuum application at -38.0 to -43.0 kPa; reaction at 88.0–92.0 °C for 0.8–1.2 hours | Temperature and pressure control | Controls heat release from esterification |

| 1.3 | Increase vacuum to -53.0 to -58.0 kPa; reaction at 95.0–97.5 °C for 0.8–1.2 hours | Continued esterification | Enhances conversion |

| 1.4 | Further vacuum to -70.0 to -72.5 kPa; reaction at 103.0–107.0 °C for 0.8–1.2 hours | Maintains reaction progress | Prevents side reactions |

| 1.5 | Final vacuum at -77.5 to -82.5 kPa; reaction at 110.0–115.0 °C for 2.0–3.0 hours | Completes esterification | Maximizes yield |

Following esterification, the crude product contains water and unreacted materials that must be removed.

Purification and Recovery

| Step | Description | Conditions | Purpose |

|---|---|---|---|

| 2 | Cooling of crude product using recycled water as coolant for 1–2 hours | Cooling kettle | Lowers temperature for washing |

| 3 | Washing in washing tower with recycled water for 2–3 hours | Washing tower | Removes residual acid and catalyst |

| 4 | Light component removal under vacuum (95.0–99.5 kPa) at 130–145 °C for 2–4 hours | Light component removal device | Removes volatile impurities |

| 5 | Heavy component removal under vacuum (95.0–99.5 kPa) at 130–150 °C for 2–4 hours | Weight removal device | Removes heavy by-products |

These steps ensure the final this compound product is free from impurities and polymerization inhibitors are added to stabilize the product during storage.

Reaction Equipment and Process Integration

The synthesis is typically carried out in an integrated system comprising:

- Esterification reaction kettle with temperature and vacuum controls

- Cooling kettle connected to a water regeneration subsystem for recycling cooling water

- Washing tower linked to catalyst recovery and water regeneration systems

- Light and heavy component removal devices under vacuum conditions

- Storage tank for the purified this compound

This integrated approach improves raw material utilization, energy efficiency, and environmental compliance by recycling catalysts and water, as well as recovering unreacted alcohol and ester by distillation.

Research Findings on Polymerization and Material Properties

While the focus here is on preparation, it is relevant to note that this compound is often polymerized to produce flexible polymers with low glass transition temperatures. Research on related poly(isooctyl acrylate) polymers shows that molecular weight control and polymer architecture significantly affect mechanical properties. The synthesis of this compound with high purity and controlled molecular weight is essential for producing high-performance polymers.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Purpose/Effect |

|---|---|---|

| Reaction Temperature | 88–115 °C (stepwise) | Controls reaction rate and heat release |

| Vacuum Pressure | -38 to -82.5 kPa (stepwise) | Removes water and volatile by-products |

| Reaction Time | 0.8–3 hours per step | Ensures complete esterification |

| Polymerization Inhibitor | Added initially and during purification | Prevents premature polymerization |

| Catalyst Type | Water-soluble acid catalyst | Accelerates esterification |

| Cooling Time | 1–2 hours | Prepares product for washing |

| Washing Time | 2–3 hours | Removes residual catalysts and impurities |

| Light/Heavy Component Removal | 2–4 hours at 130–150 °C under vacuum | Purifies final product |

Chemical Reactions Analysis

Types of Reactions: Isooctyl methacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes in the presence of free radical initiators such as benzoyl peroxide or azobisisobutyronitrile to form poly(this compound).

Copolymerization: It can copolymerize with other monomers such as methyl methacrylate, butyl acrylate, and styrene to produce copolymers with tailored properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, although this is less common.

Reduction: Reduction reactions are not typically associated with this compound due to its stable ester group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, but these are generally less favorable.

Major Products:

Poly(this compound): Formed through polymerization.

Copolymers: Formed through copolymerization with other monomers.

Scientific Research Applications

Chemical Applications

Polymer Synthesis

- IOMA is primarily used as a monomer in the production of polymers and copolymers. It participates in free radical polymerization, where its double bond reacts with other monomers to form long polymer chains. This process is crucial for creating materials with tailored properties for specific applications.

Copolymers

- The compound can be copolymerized with other methacrylates or acrylates to enhance the physical and chemical properties of the resulting materials. For instance, copolymers of IOMA are employed in coatings that require improved adhesion and weather resistance.

Biological Applications

Drug Delivery Systems

- IOMA-based polymers are being explored for targeted drug delivery applications. These polymers can encapsulate therapeutic agents and release them at controlled rates, improving efficacy while minimizing side effects. Research indicates that modifying the polymer structure allows for targeting specific tissues or cells based on surface characteristics.

Tissue Engineering

- In tissue engineering, IOMA serves as a scaffold material that supports cell attachment and growth. The tunable properties of IOMA allow researchers to design scaffolds that mimic the natural extracellular matrix, promoting cell proliferation and differentiation essential for tissue regeneration.

Medical Applications

Dental Materials

- IOMA is utilized in the formulation of dental materials due to its biocompatibility and mechanical properties. It is commonly found in dental adhesives and composites that require flexibility and durability.

Contact Lenses

- The compound's flexibility and transparency make it suitable for use in soft contact lenses, enhancing comfort and optical performance.

Bone Cements

- Isooctyl methacrylate is also used in bone cements, providing necessary mechanical strength and biocompatibility for orthopedic applications.

Industrial Applications

Adhesives and Sealants

- IOMA is widely used in the production of pressure-sensitive adhesives and sealants. Its incorporation improves adhesion properties and environmental resistance.

Coatings

- In industrial coatings, IOMA contributes to formulations that require high durability and resistance to solvents. Its presence enhances the overall performance of acrylate paints used in construction materials.

Case Study 1: Drug Delivery

In a study exploring IOMA-based nanoparticles for drug delivery, researchers demonstrated that these carriers could effectively encapsulate anticancer drugs and release them in a controlled manner upon reaching target tissues. The results indicated a significant reduction in side effects compared to conventional delivery methods.

Case Study 2: Tissue Engineering

A research project focused on developing IOMA-based scaffolds showed promising results in promoting osteogenic differentiation of stem cells. The scaffolds were designed to mimic bone tissue's mechanical properties, leading to enhanced cell growth and mineralization.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical | Polymer synthesis, copolymers | Tailored physical and chemical properties |

| Biological | Drug delivery systems, tissue engineering | Targeted delivery, cell support |

| Medical | Dental materials, contact lenses, bone cements | Biocompatibility, flexibility |

| Industrial | Adhesives, sealants, coatings | Improved adhesion, environmental resistance |

Mechanism of Action

The primary mechanism of action for isooctyl methacrylate involves its participation in free radical polymerization. The double bond in its structure reacts with other monomers to form long chains of polymers. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains incorporate this compound into their backbone, influencing the physical and chemical properties of the final material .

Comparison with Similar Compounds

Comparison with Similar Methacrylate Compounds

Structural and Molecular Properties

Isoamyl Methacrylate (Isoamyl MA)

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.225 g/mol

- CAS No.: 7336-27-8

- Key Features : Contains a 3-methylbutyl ester group, contributing to moderate hydrophobicity and flexibility in polymers .

Isobornyl Methacrylate (IBOMA)

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 236.35 g/mol

- CAS No.: 7534-94-3

- Key Features : The isobornyl group enhances thermal stability and rigidity, making it suitable for high-performance coatings .

Iso-Tridecyl Methacrylate (ITDMA)

- Applications : Used in adhesives, coatings, and paints due to its low volatility and excellent adhesion properties .

- Key Features: Long alkyl chain improves solubility in non-polar matrices and reduces glass transition temperature (Tg) in polymers.

Glycidyl Methacrylate (GMA)

Physical and Chemical Properties Comparison

Research Trends and Innovations

Recent studies highlight advancements in branched methacrylates for biomedical applications. For example:

Biological Activity

Isooctyl methacrylate (IOM) is an important methacrylate compound widely used in various industrial applications, particularly in the production of polymers and coatings. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on the biological activity of IOM, focusing on cytotoxicity, genotoxicity, and other relevant biological effects.

This compound is a colorless liquid with the chemical formula C₁₃H₂₄O₂. It is classified as an alkyl methacrylate, which is known for its ability to polymerize and form durable materials. Its structure allows it to be incorporated into various polymer matrices, enhancing flexibility and adhesion properties.

Cytotoxicity Studies

Cytotoxicity refers to the ability of a substance to cause damage to cells. Several studies have investigated the cytotoxic effects of IOM and related compounds:

- In Vitro Studies : An in vitro study using human primary buccal mucosal fibroblasts demonstrated that exposure to isobutyl methacrylate (a structural analogue) resulted in a significant decrease in cell viability. At the highest concentration tested (80 μmol/L), only 42% of cells remained viable, indicating substantial cytotoxicity. The study also reported a dose-dependent decrease in enzymatic activities of glutathione peroxidase (GPx) and superoxide dismutase (SOD), suggesting oxidative stress as a mechanism of cell death .

- Comparative Analysis : Another study highlighted that IOM exhibited similar cytotoxic effects when compared to other methacrylates, such as methacrylic acid (MA). The findings indicated that both compounds induced reactive oxygen species (ROS) production, leading to cellular damage .

Developmental Toxicity

Developmental toxicity studies are critical for assessing risks associated with exposure during pregnancy:

- Animal Studies : In studies involving isobutyl methacrylate, decreased fetal body weight and increased resorption rates were observed in pregnant rats exposed to high doses. Although specific data for IOM are not available, these findings raise concerns about its potential effects on fetal development .

Occupational Exposure and Safety

Given its widespread use, understanding occupational exposure limits is essential:

- NIOSH Guidelines : The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding processes that categorize chemicals based on their toxicity profiles. This compound falls under categories requiring careful handling due to potential respiratory sensitization and skin irritation effects observed in animal studies .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Cytotoxicity | Significant decrease in cell viability at high concentrations; oxidative stress implicated. |

| Genotoxicity | Potential mutagenicity suggested by related compounds; direct evidence for IOM lacking. |

| Developmental Toxicity | Concerns raised based on animal studies with structurally similar compounds. |

| Occupational Safety | Classified under NIOSH guidelines requiring careful handling due to potential health risks. |

Q & A

Q. What are the established synthesis protocols for isooctyl methacrylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of methacrylic acid with isooctanol, using acid catalysts (e.g., sulfuric acid) and inhibitors (e.g., hydroquinone) to prevent premature polymerization. Optimization involves systematic variation of molar ratios (1:1.2–1:1.5 acid:alcohol), temperature (80–120°C), and catalyst concentration (1–5 wt%). Post-synthesis purification methods, such as vacuum distillation or column chromatography, are critical for removing unreacted monomers and byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structure?

- NMR : Confirm ester linkage formation (δ ~4.1 ppm for –OCH2– groups) and monitor residual alcohol.

- FTIR : Validate C=O stretching (~1720 cm⁻¹) and C=C bonds (~1630 cm⁻¹).

- GC-MS : Quantify purity and detect volatile impurities. Cross-referencing results with literature spectra in databases like SciFinder ensures accuracy .

Q. How should researchers design experiments to assess the reactivity of this compound in copolymer systems?

Use controlled radical polymerization (e.g., RAFT or ATRP) with varying comonomer ratios (e.g., methyl methacrylate or styrene). Monitor kinetics via gravimetric analysis or inline spectroscopy. Characterize copolymer composition using ¹H NMR triad sequencing or MALDI-TOF .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work under fume hoods to mitigate inhalation risks.

- Store monomers with stabilizers (<10°C) to prevent thermal polymerization. Document all procedures in alignment with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictory data in polymerization kinetics studies involving this compound?

- Systematic replication : Control variables like initiator purity, oxygen levels, and temperature gradients.

- Statistical analysis : Apply ANOVA to identify outliers or confounding factors.

- Cross-validation : Compare results across multiple techniques (e.g., DSC for Tg vs. GPC for molecular weight). Transparent reporting of experimental conditions is critical for reproducibility .

Q. What computational strategies are effective for predicting structure-property relationships in this compound-based polymers?

- QSPR modeling : Use descriptors like molar volume, polarity, and steric parameters to predict properties (e.g., glass transition temperature).

- Molecular dynamics (MD) : Simulate chain mobility and crosslinking behavior. Validate models against experimental datasets (e.g., tensile strength, solubility parameters) using D-optimal design to minimize collinearity .

Q. How can researchers design a robust study to investigate the hydrolytic stability of this compound in aqueous environments?

Q. What frameworks guide the formulation of hypotheses for novel applications of this compound in biomedical materials?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess synthetic scalability and biocompatibility (e.g., ISO 10993-5 cytotoxicity testing).

- Novelty : Identify gaps in literature (e.g., lack of methacrylate-based drug-eluting hydrogels).

- Ethical alignment : Ensure compliance with regulations for in vivo testing .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.